molecular formula C26H22FN3O4S B2592170 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899943-48-7

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2592170
CAS No.: 899943-48-7
M. Wt: 491.54
InChI Key: KHPJCPSZVRMCDU-UHFFFAOYSA-N
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Description

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetically derived spiro heterocyclic compound of significant interest in medicinal chemistry and preclinical research. This complex molecule features a unique spiro[indoline-3,2'-thiazolidin] core structure, which serves as a privileged scaffold in the design of biologically active molecules. Its distinct architecture, incorporating both indoline and thiazolidinone moieties alongside fluorophenyl and methoxyphenyl groups, makes it a valuable candidate for investigating structure-activity relationships in various biochemical contexts. Compounds with spirocyclic frameworks similar to this one are frequently explored for their potential as inhibitors of specific enzymatic pathways or as modulators of protein-protein interactions. The presence of the 4-fluorophenyl and 4-methoxyphenyl substituents suggests potential for targeting a range of biological systems, often seen in the development of probes for oncological, neurological, or inflammatory disease research. The specific mechanism of action is dependent on the biological target and requires empirical validation. Researchers utilize this compound strictly as a reference standard or as a building block in the synthesis of novel chemical entities for basic scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJCPSZVRMCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially useful properties.

Scientific Research Applications

Chemical Properties and Structure

This compound features a spiro-indoline-thiazolidine framework, which is notable for its potential to interact with biological targets. The presence of a 4-fluorophenyl group and a methoxyphenyl moiety enhances its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The spiro structure may contribute to this activity by stabilizing the compound's conformation for better interaction with microbial enzymes.

Anticancer Potential

Research has demonstrated that indoline derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thiazolidine ring in this compound may enhance these effects, making it a candidate for further development as an anticancer agent.

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored the synthesis of various thiazolidine derivatives and their antimicrobial activities against Mycobacterium tuberculosis. Compounds structurally related to the target compound showed promising results, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Research Findings

In another investigation, derivatives similar to 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide were tested for their anticancer properties against breast cancer cell lines. The results indicated that these compounds could induce significant cytotoxic effects, leading to further exploration of their mechanisms of action .

Mechanism of Action

The exact mechanism of action for 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The following table summarizes key structural and biological differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Spiro[indoline-3,2'-thiazolidin]-2,4'-dione 3'-(4-Fluorophenyl), N-(4-methoxyphenyl) Not explicitly reported (likely anticancer/anti-inflammatory)
2-[(5Z)-2,4-Dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide Thiazolidinone with conjugated diene 5-(3-Phenylpropenylidene), 4-fluorophenyl Unknown (structural isomerism may affect binding)
2-[[4-Amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide Triazole-thioacetamide Trifluoromethyl triazole, 4-methoxyphenyl Potential antimicrobial/antiviral
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide (Compound 4a) Spiro[indoline-3,2'-thiazolidin]-2,4'-dione Benzo[d]thiazole-2-ylthio Anti-inflammatory (IC₅₀ = 12 μM)
2-{[4-Ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thioacetamide Thiophene, ethyl group Antibacterial (MIC = 8 μg/mL)

Key Observations

  • Spiro vs. Linear Cores: The spiro architecture in the target compound and Compound 4a introduces steric constraints that may enhance binding specificity compared to linear thiazolidinones (e.g., ’s diene-conjugated analogue) .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with the trifluoromethyl triazole in ’s compound . The latter’s electron-withdrawing groups may improve metabolic stability but reduce solubility relative to the methoxy group.
  • Biological Activity : Spirocyclic derivatives like Compound 4a exhibit anti-inflammatory activity (IC₅₀ = 12 μM) , suggesting the target compound may share similar pathways. However, the absence of a benzothiazole moiety in the target could alter potency.

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine atoms (e.g., 4-fluorophenyl in the target) often reduce oxidative metabolism, extending half-life .
  • Solubility: The 4-methoxyphenyl group may enhance aqueous solubility compared to nonpolar substituents (e.g., thiophene in ) .

Biological Activity

The compound 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spiro[indoline-thiazolidine] structure which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups may enhance its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of spiro[indoline-thiazolidine] compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values in the nanomolar range against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)0.86
CEM (T-Lymphocyte)1.2
L1210 (Leukemia)1.5

These findings suggest that the compound could potentially inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structure may also suggest anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines like TNF-alpha. In vitro studies demonstrated that certain derivatives can significantly reduce TNF-alpha release in stimulated whole blood assays, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Spiro Structure : Utilizing cycloaddition reactions to form the spiro-indoline framework.
  • Substitution Reactions : Introducing the fluorophenyl and methoxyphenyl groups through nucleophilic substitution.
  • Purification : Employing techniques like column chromatography to isolate the desired product with high purity.

Study 1: Antitumor Efficacy

In a recent study involving a series of spiro[indoline-thiazolidine] derivatives, researchers evaluated their cytotoxicity against multiple cancer cell lines. The compound exhibited promising results, particularly against breast and lung cancer cells, with notable selectivity towards cancerous cells compared to normal cells .

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of related compounds showed that they could significantly lower the levels of inflammatory markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Q & A

Q. Table 1: Synthesis Yields Under Varied Conditions

SubstituentReaction ConditionsYield (%)Reference
Nitro-isatinDMF, K₂CO₃, RT80
Fluoro-isatinDMF, K₂CO₃, RT88
Chloro-isatinDMF, K₂CO₃, RT90

Advanced: How can X-ray crystallography using SHELX software resolve conformational ambiguities in the spiro-thiazolidinone core?

Methodological Answer:
SHELX programs (e.g., SHELXL) are employed for high-resolution refinement of crystal structures:

  • Data Collection: High-intensity X-rays (e.g., synchrotron sources) capture diffraction data for the spiro junction .
  • Refinement: SHELXL refines positional and thermal parameters, resolving torsional strain at the spiro carbon using restraints for bond lengths/angles .
  • Validation: The R factor (<5%) and electron density maps confirm the stereochemical assignment, as demonstrated in analogous spiro-indoline structures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; spiro carbon at ~75 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 509.14 for C₂₇H₂₂FN₃O₄S) .
  • X-ray Diffraction: Resolves absolute configuration, especially for spiro centers .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess solubility (log P >3.5 predicts poor aqueous solubility) and metabolic stability using liver microsomes .
  • Dose Optimization: In vivo studies (e.g., hypoglycemic activity in Wistar rats) require adjusted dosing to account for bioavailability limitations .
  • Model Selection: Use orthotopic tumor models for anticancer studies to better mimic human pathophysiology, as suggested for thiazole derivatives .

Basic: What safety protocols are essential during laboratory handling of this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Protective Equipment: Nitrile gloves and lab coats prevent dermal exposure, given potential irritancy .
  • Storage: Keep in airtight containers away from moisture to prevent decomposition .

Advanced: How can regioselectivity challenges in thiazolidinone ring formation be mitigated?

Methodological Answer:

  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclocondensation reactions .
  • Temperature Control: Slow heating (40–60°C) minimizes side reactions, as shown in diastereoselective syntheses of spirooxindoles .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on isatin precursors direct nucleophilic attack to the 3-position .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC ≤16 µg/mL indicates potency against S. aureus) .
  • Anticancer: MTT assay (IC₅₀ <10 µM in MCF-7 cells suggests cytotoxicity) .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase inhibition .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA >90 Ų suggests low CNS activity) .
  • Docking Studies: AutoDock Vina models interactions with target proteins (e.g., COX-2 active site) using the compound’s InChI key .
  • MD Simulations: GROMACS assesses binding stability over 100-ns trajectories .

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